molecular formula C2H3ClO2S B1585026 Methoxycarbonylsulfenyl chloride CAS No. 26555-40-8

Methoxycarbonylsulfenyl chloride

Cat. No. B1585026
CAS RN: 26555-40-8
M. Wt: 126.56 g/mol
InChI Key: TXJXPZVVSLAQOQ-UHFFFAOYSA-N
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Description

Methoxycarbonylsulfenyl chloride is a sulfenyl carbonyl compound . It has a molecular formula of C2H3ClO2S and a molecular weight of 126.56 g/mol . It is also known by other names such as S-Chloro O-methyl thiocarbonate .


Synthesis Analysis

Methoxycarbonylsulfenyl chloride is used to prepare 3-[(methoxycarbonyl)dithio]-L-alanine by reacting with L-cysteine . It is also used in the synthesis of 3-2 pyridinyldithio propanoic acid hydrazide (PDPH), an important heterobifunctional crosslinker widely used in bioconjugate techniques for making macromolecule-drug conjugates .


Molecular Structure Analysis

The molecular structure and conformational properties of methoxycarbonylsulfenyl chloride have been studied in the gas and solid phases by gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy . The anomeric and mesomeric effects in methoxycarbonylsulfenyl chloride have been reported .


Chemical Reactions Analysis

Photoinduced fragmentations of methoxycarbonylsulfenyl chloride have been investigated in the gaseous phase using synchrotron radiation and multicoincidence techniques . Fragmentation channels that involve the extrusion of H+ and CHx+ (x = 0, 1, 2, 3) fragments have been predominantly observed for dissociation of doubly charged species .


Physical And Chemical Properties Analysis

Methoxycarbonylsulfenyl chloride is a liquid with a refractive index of 1.481 (lit.) . It has a boiling point of 133-134 °C (lit.) and a density of 1.399 g/mL at 25 °C (lit.) .

Scientific Research Applications

Molecular Structure and Conformation

Methoxycarbonylsulfenyl chloride (CH₃OC(O)SCl) has been extensively studied for its molecular structure and conformational properties. Research has shown that in both gas and solid phases, this compound exhibits a planar C-O-C(O)-S-Cl skeleton. The syn form of CH₃OC(O)SCl is preferred, especially at low temperatures in a crystalline state. Such studies provide valuable insights into the electronic structure and behavior of this compound under different conditions (Erben et al., 2002).

Synthesis and Characterization

Methoxycarbonylsulfenyl chloride has also been synthesized and characterized in various forms. For instance, (methoxy(thiocarbonyl))sulfenyl chloride, a related compound, was generated and studied, providing insights into the synthesis and potential applications of these types of compounds (Schroll et al., 1990). Furthermore, α-methoxycarbonyl-containing polyfluoroalkylsulfenyl chlorides have been obtained, expanding the understanding of reactions involving sulfenyl chlorides with various compounds (Sizov et al., 1996).

Photochemical Properties

The photochemical properties of methoxycarbonylsulfenyl chloride have been explored, revealing its behavior under UV-visible irradiation. Such studies are crucial for understanding the photolysis and concomitant decomposition pathways, leading to the formation of products like OCS and CO molecules (Erben et al., 2007).

Preparation of Derivatives

Research has also focused on the preparation of derivatives, such as methoxycarbonylsulfenyl isocyanate. These studies provide comprehensive characterizations, including spectroscopic analysis, which are pivotal for the development of new compounds and applications (Vallejos et al., 2007).

Dynamics and Imaging Studies

Advanced imaging techniques have been employed to study the dynamics of methoxycarbonylsulfenyl chloride. For example, Coulomb explosion imaging (CEI) has been used to understand its dissociative ionization dynamics, offering a deeper insight into its molecular behavior under various conditions (Alavi et al., 2021).

Electronic Structure Analysis

Further studies have delved into the electronic structure and photoionization mass spectroscopy of methoxycarbonylsulfenyl isocyanate. These studies are instrumental in understanding the ionization potential and electronic configurations of such compounds, which can have broader implications in various fields of chemistry (Ma & Ge, 2008).

Safety And Hazards

Methoxycarbonylsulfenyl chloride is a flammable liquid and vapor that causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Methoxycarbonylsulfenyl chloride serves as an important heterobifunctional crosslinker, which is a crosslinker used in bioconjugate techniques for making macromolecule-drug conjugates . This suggests potential future directions in the field of bioconjugation.

Relevant Papers Several papers have been published on Methoxycarbonylsulfenyl chloride. For instance, a paper titled “Coulomb explosion dynamics of methoxycarbonylsulfenyl chloride by 3D Molecular Physics” discusses the Coulomb explosion dynamics of methoxycarbonylsulfenyl chloride . Another paper titled “Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH3OC(O)SCl: An Experimental and Theoretical Study” discusses the anomeric and mesomeric effects in methoxycarbonylsulfenyl chloride .

properties

IUPAC Name

methyl chlorosulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJXPZVVSLAQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181132
Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxycarbonylsulfenyl chloride

CAS RN

26555-40-8
Record name Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
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Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
Source EPA DSSTox
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Record name Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
MF Erben, CO Della Védova, RM Romano… - Inorganic …, 2002 - ACS Publications
The molecular structure and conformational properties of methoxycarbonylsulfenyl chloride, CH 3 OC(O)SCl, were determinated in the gas and solid phases by gas electron diffraction, …
Number of citations: 65 pubs.acs.org
MF Erben, M Geronés, RM Romano… - The Journal of …, 2007 - ACS Publications
Total ion yield spectra and photoinduced fragmentations following S 2p, Cl 2p, and O 1s inner shell excitations of methoxycarbonylsulfenyl chloride, CH 3 OC(O)SCl, have been studied …
Number of citations: 22 pubs.acs.org
Y Sanemitsu, S Kawamura… - The Journal of Organic …, 1992 - ACS Publications
… Alternatively, methoxycarbonylsulfenyl chloride 1 can be easily preparedfrom chlorocarbonylsulfenyl chloride (commercially available from Aldrich Chemic?! Co.) and methanol. Zumach…
Number of citations: 22 pubs.acs.org
S Tahereh Alavi, GA Cooper, AG Suits - Molecular Physics, 2022 - Taylor & Francis
… map analysis with ultrafast laser-induced Coulomb explosion imaging (CEI) enabled us to characterise the dissociative ionisation dynamics of methoxycarbonylsulfenyl chloride (H 3 …
Number of citations: 1 www.tandfonline.com
DG Mullen, B Weigel, G Barany… - Journal of Peptide …, 2010 - Wiley Online Library
… We have found that methoxycarbonylsulfenyl chloride is not … used large excesses of methoxycarbonylsulfenyl chloride12. We … conversion with methoxycarbonylsulfenyl chloride did …
Number of citations: 19 onlinelibrary.wiley.com
LB Hersh, DJ Smith - Methods in Enzymology, 1981 - Elsevier
… Thirty-five grams (69% yield) of methoxycarbonylsulfenyl chloride are obtained by vacuum distillation at 73-74 and 100 mm. The methoxycarbonylsulfenyl chloride can be stored in a …
Number of citations: 3 www.sciencedirect.com
JW Van Nispen, JAJ Hannink… - Recueil des Travaux …, 1984 - Wiley Online Library
… Treatment with methoxycarbonylsulfenyl chloride followed by reaction with the free thiol function of cysteine gave the asymmetrical disulfides, while treatment of the S-tritylcysteine …
Number of citations: 12 onlinelibrary.wiley.com
V Juvekar, KT Kim, YD Gong - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
… Furthermore, we found that the inexpensive and mild reagent methoxycarbonylsulfenyl chloride (ScmCl) can be used for resin cleavage to produce the crude peptide with a high degree …
Number of citations: 3 onlinelibrary.wiley.com
R He, J Pan, JP Mayer, F Liu - ChemBioChem, 2020 - Wiley Online Library
… The treatment with the versatile methoxycarbonylsulfenyl chloride converts not only S−H but … of a globally deprotected peptide with methoxycarbonylsulfenyl chloride is associated with a …
JD Ochocki, U Igbavboa… - Chemical biology & …, 2010 - Wiley Online Library
… methoxycarbonylsulfenyl chloride was prepared by adding 5.0 μL of methoxycarbonylsulfenyl chloride … 3 equivalents of 0.27 m methoxycarbonylsulfenyl chloride stock solution (108 μL, …
Number of citations: 13 onlinelibrary.wiley.com

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